benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol
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Overview
Description
Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol is a compound that combines the properties of benzoic acid and (1R,2R)-2-iodocyclohexan-1-ol Benzoic acid is a simple aromatic carboxylic acid, while (1R,2R)-2-iodocyclohexan-1-ol is a chiral iodinated cyclohexanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol can be achieved through a multi-step process. One common method involves the iodination of (1R,2R)-cyclohexan-1-ol followed by the esterification with benzoic acid. The iodination can be carried out using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The esterification can be performed using a dehydrating agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol undergoes various types of chemical reactions, including:
Reduction: The iodinated cyclohexanol can be reduced to cyclohexane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles like cyanide or azide under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of (1R,2R)-2-iodocyclohexanone.
Reduction: Formation of cyclohexane.
Substitution: Formation of (1R,2R)-2-azidocyclohexan-1-ol.
Scientific Research Applications
Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, thereby modulating its biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
(1R,2R)-2-iodocyclohexan-1-ol:
Uniqueness
Benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol is unique due to the combination of the aromatic carboxylic acid and the chiral iodinated cyclohexanol moieties
Properties
CAS No. |
54826-40-3 |
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Molecular Formula |
C13H17IO3 |
Molecular Weight |
348.18 g/mol |
IUPAC Name |
benzoic acid;(1R,2R)-2-iodocyclohexan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H11IO/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);5-6,8H,1-4H2/t;5-,6-/m.1/s1 |
InChI Key |
LXBVBGYOWMOJJH-PZMDUNNRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)O)I.C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)O)I.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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